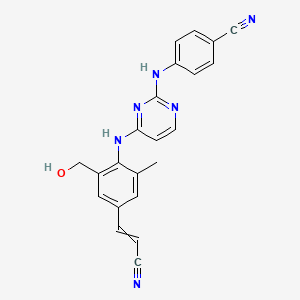
2-Hydroxymethyl Rilpivirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxymethyl Rilpivirine is a derivative of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This compound is characterized by the presence of a hydroxymethyl group attached to the rilpivirine structure, which may influence its pharmacological properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl Rilpivirine involves multiple steps, starting from the basic rilpivirine structureOne of the methods involves the use of microwave-promoted synthesis, which has been shown to reduce reaction time significantly and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and efficiency, often involving the use of less toxic reagents and solvents to ensure safety and cost-effectiveness .
化学反応の分析
Types of Reactions: 2-Hydroxymethyl Rilpivirine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Hydroxymethyl Rilpivirine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxymethylation on the pharmacological properties of NNRTIs.
Biology: The compound is investigated for its potential effects on HIV-1 reverse transcriptase and its interactions with other biological molecules.
Medicine: Research focuses on its potential as a therapeutic agent for HIV-1, exploring its efficacy and safety compared to other NNRTIs.
作用機序
2-Hydroxymethyl Rilpivirine exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity. This binding prevents the enzyme from converting viral RNA into DNA, thereby blocking the replication of the virus. The hydroxymethyl group may enhance the binding affinity and specificity of the compound to the enzyme, potentially improving its efficacy .
類似化合物との比較
Rilpivirine: The parent compound, used widely in HIV-1 treatment.
Etravirine: Another NNRTI with a similar mechanism of action but different chemical structure.
Efavirenz: An older NNRTI with a different side effect profile.
Uniqueness: 2-Hydroxymethyl Rilpivirine is unique due to the presence of the hydroxymethyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. This modification can potentially lead to improved efficacy, reduced side effects, and better resistance profiles .
特性
分子式 |
C22H18N6O |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
4-[[4-[4-(2-cyanoethenyl)-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28) |
InChIキー |
KRXOLCAKDTZFHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
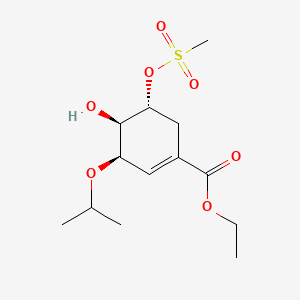

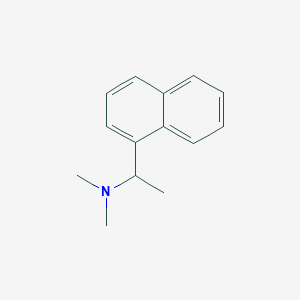
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
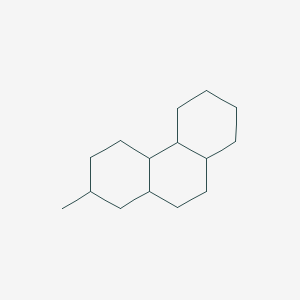
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)
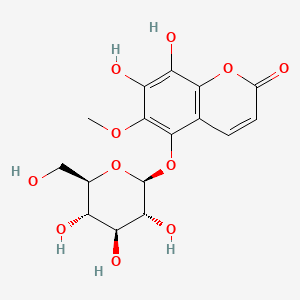
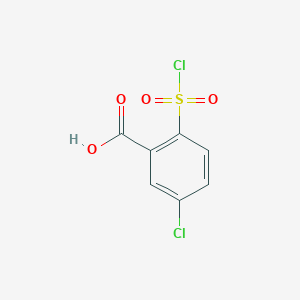
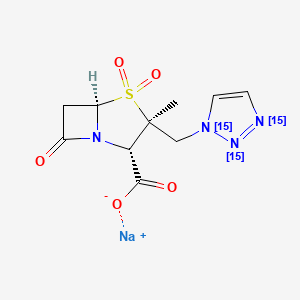
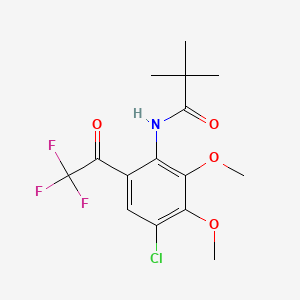
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
